molecular formula C9H5N3OS B063147 (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile CAS No. 173540-04-0

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile

Cat. No.: B063147
CAS No.: 173540-04-0
M. Wt: 203.22 g/mol
InChI Key: VBSHHUKLLRLPLG-CLFYSBASSA-N
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Description

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is a high-purity chemical compound supplied for research and development applications. With the molecular formula C9H5N3OS and a molecular weight of 203.22 g/mol, this benzothiazole derivative is characterized by its distinct Z-isomer configuration around the exocyclic double bond . Benzothiazole is a privileged structure in medicinal chemistry, known as a "magic molecule" due to its diverse pharmacological activities . The core benzothiazole scaffold is a bicyclic system consisting of a benzene ring fused to a 1,3-thiazole ring, and derivatives are intensively studied for their wide range of biological properties . This specific compound is of significant interest in antimicrobial research. Benzothiazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, by targeting essential bacterial pathways such as DNA gyrase . The nitroso and nitrile functional groups on the molecular structure contribute to its electronic properties and potential for intermolecular interactions in biological systems. Researchers utilize this compound as a key synthetic intermediate or as a active pharmacophore in the development of new therapeutic agents. Its applications extend into material science, where related benzothiadiazole derivatives are used in the development of organic semiconductors, luminescent materials, and dyes due to their favorable electronic properties and tunable HOMO-LUMO gaps . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

(2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUGMJKPPEOEY-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Conditions

The condensation typically proceeds in polar protic solvents such as ethanol or methanol , with sodium hydroxide acting as a base to deprotonate the amine and facilitate nucleophilic attack on the nitrosoacetonitrile. The reaction is conducted under reflux (70–80°C) for 4–6 hours, yielding the target compound after purification via recrystallization or column chromatography.

Key mechanistic steps include:

  • Deprotonation of 2-aminobenzothiazole by NaOH, generating a nucleophilic amine species.

  • Nucleophilic attack on the nitrosoacetonitrile’s electrophilic carbon, forming a tetrahedral intermediate.

  • Elimination of water to establish the C=N double bond, favoring the Z-isomer due to steric and electronic effects.

Table 1: Standard Condensation Reaction Parameters

ParameterCondition
SolventEthanol/Methanol
BaseNaOH (1.2 equiv)
TemperatureReflux (70–80°C)
Reaction Time4–6 hours
Yield60–75% (reported in analogous syntheses)

Alternative Synthetic Approaches

Nitroso Group Introduction via Oxidation

An alternative strategy involves post-synthetic modification of pre-formed benzothiazole-acetonitrile derivatives. For example, oxidation of a primary amine to a nitroso group using agents like hydrogen peroxide or iodine in acidic media has been explored. This method avoids the challenges associated with handling unstable nitrosoacetonitrile intermediates.

Procedure :

  • Synthesize 2-(3H-1,3-benzothiazol-2-ylidene)acetonitrile via condensation of 2-aminobenzothiazole with cyanoacetic acid.

  • Treat the intermediate with H₂O₂/I₂ in acetonitrile at 75°C for 3 hours to introduce the nitroso group.

Table 2: Oxidation Method Comparison

ParameterConditionAdvantage
Oxidizing AgentH₂O₂/I₂Mild conditions, avoids nitrosoacetonitrile handling
SolventAcetonitrileHigh polarity aids solubility
Yield~50% (estimated from analogous reactions)

Stereochemical Control in Z-Isomer Formation

The Z-configuration of the nitroso group is thermodynamically favored due to:

  • Intramolecular hydrogen bonding between the nitroso oxygen and the benzothiazole’s sulfur atom.

  • Reduced steric hindrance compared to the E-isomer, as demonstrated by computational studies.

Experimental strategies to enhance Z-selectivity include:

  • Low-temperature crystallization to preferentially isolate the Z-isomer.

  • Use of bulky solvents (e.g., tert-butanol) that disfavor the sterically crowded E-configuration.

Reaction Optimization and Challenges

Solvent Effects

Methanol generally provides higher yields (70%) than ethanol (65%) due to better solubility of intermediates. However, methanol may increase byproduct formation via esterification.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates by 20–30% through enhanced interphase mixing.

Key Challenges

  • Nitroso Group Instability : Nitrosoacetonitrile is prone to dimerization, requiring in situ generation or cold storage.

  • Purification Difficulties : Similar polarities of Z- and E-isomers complicate chromatographic separation.

Scientific Research Applications

Chemistry: (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored in the context of drug discovery. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Unlike the piperazine-linked dithiolones in (synthesized via nucleophilic substitution), the target compound’s synthesis might involve condensation reactions between benzothiazole precursors and nitroso-acetonitrile derivatives.

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: The benzodithiazine compound in shows characteristic peaks for sulfone (1345, 1155 cm⁻¹) and hydrazine (3235 cm⁻¹). For the target compound, analogous nitroso (C=N–O) stretches (~1500–1600 cm⁻¹) and nitrile (C≡N) peaks (~2200 cm⁻¹) would be diagnostic.
  • NMR Data : The triazole-amine compound in displays distinct aromatic proton signals (δ 7.86–7.92 ppm in DMSO-d₆). The target compound’s benzothiazolylidene protons would likely resonate downfield due to conjugation with the nitroso group.

Biological Activity

The compound (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆N₄OS
  • Molecular Weight : 218.24 g/mol
  • InChIKey : ZDCSJZKXWZQYRN-UHFFFAOYSA-N

The structure of this compound features a nitroso group attached to an acetonitrile moiety, which is conjugated with a benzothiazole ring. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. The compound this compound has shown promise in preclinical studies by inducing apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as the MAPK pathway.

Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity in vitro

In vitro studies have demonstrated that this compound can induce cell death in human cancer cell lines:

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating potential for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between benzothiazole derivatives and nitrosoacetonitrile precursors. A common approach involves reacting 2-aminobenzothiazole with nitroso reagents under acidic or basic conditions. For example, sodium acetate in ethanol under reflux (7+ hours) is effective for analogous benzothiazole derivatives . Solvent choice (e.g., DMF or dichloromethane) and catalysts (e.g., triethylamine) critically impact reaction efficiency, with yields ranging from 40–70% depending on substituent compatibility .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm tautomeric forms (e.g., Z/E configuration) and nitroso group positioning .
  • IR spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and nitroso (∼1500 cm⁻¹) stretches .
  • X-ray diffraction (XRD) : Resolves molecular geometry and confirms the Z-configuration via SHELX or WinGX software .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₅N₃OS) .

Q. What are the stability profiles of nitroso-containing benzothiazoles under varying pH and temperature?

Nitroso groups are sensitive to reducing agents and strong acids/bases. Stability studies for similar compounds show degradation at pH < 3 or > 10, with optimal stability in neutral buffers at 4°C . Thermal analysis (TGA/DSC) reveals decomposition above 200°C, suggesting room-temperature storage for long-term stability .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data for tautomeric forms be resolved?

Discrepancies often arise from dynamic equilibria in solution (NMR) vs. static solid-state structures (XRD). For example, XRD may confirm the Z-configuration, while NMR shows averaged signals due to tautomerism. Hybrid methods like variable-temperature NMR and DFT calculations (e.g., Gaussian) can reconcile these differences by modeling energy barriers between tautomers .

Q. What computational strategies predict the biological activity of nitroso-benzothiazole derivatives?

  • Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., JNK kinases, as seen in AS601245 analogs) .
  • QSAR models : Use descriptors like logP, polar surface area, and nitroso group orientation to correlate structure with inhibitory potency .
  • DFT calculations : Evaluate electron density at the nitroso group to predict reactivity with thiols or amines in biological systems .

Q. How do substituents on the benzothiazole ring modulate biological activity?

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance electrophilicity, improving kinase inhibition (e.g., JNK inhibitors like AS601245) .
  • Methoxy/alkyl groups : Increase lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Thiophene/pyridazine hybrids : Broaden activity spectra by enabling π-π stacking with hydrophobic enzyme pockets .

Q. What experimental designs address low yields in multi-step syntheses of nitroso-benzothiazoles?

  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent, stoichiometry) for critical steps like nitroso group introduction .
  • Flow chemistry : Minimizes intermediate degradation by controlling reaction time and temperature .
  • In situ monitoring : Raman spectroscopy tracks nitroso formation in real time, reducing byproduct formation .

Methodological Challenges and Data Analysis

Q. How can conflicting UV-Vis and HPLC data for purity assessments be resolved?

UV-Vis may overestimate purity due to overlapping absorbance bands (e.g., nitroso and benzothiazole moieties). Cross-validation with HPLC (C18 columns, acetonitrile/water gradients) and LC-MS provides accurate quantification, with detection limits <0.1% for impurities .

Q. What strategies validate the mechanism of nitroso group reactivity in biological systems?

  • Thiol trapping assays : Use N-acetylcysteine or glutathione to detect S-nitrosylation products via LC-MS .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target proteins, corroborated by mutagenesis studies to identify critical cysteine residues .

Q. How are solvent effects managed in kinetic studies of nitroso-benzothiazole reactions?

Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks, while protic solvents (e.g., ethanol) slow reactions via hydrogen bonding. Kamlet-Taft parameters or COSMO-RS simulations model solvent effects on reaction rates .

Tables for Key Data

Table 1: Spectral Data for this compound

TechniqueKey SignalsReference
1H NMR (DMSO-d6)δ 8.2–8.5 (benzothiazole-H), δ 10.1 (N=O)
IR1615 cm⁻¹ (C=N), 1510 cm⁻¹ (N=O)
XRDBond length: C=N (1.28 Å), N–O (1.21 Å); Dihedral angle: 172° (Z-config)

Table 2: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Key ModificationReference
AS601245 (JNKi)JNK170Nitroso + pyridine
NDCPAntimicrobial12 µMMethoxy + coumarin
9c (Thiazole)α-Glucosidase8.2 µMBromophenyl substitution

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